molecular formula C18H27BFNO2 B2390130 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester CAS No. 2377611-14-6

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester

Cat. No. B2390130
CAS RN: 2377611-14-6
M. Wt: 319.23
InChI Key: GTPAMTPXCIQFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester is a chemical compound with the molecular formula C18H27BFNO2 . It is a boronic ester, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of boronic esters like 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester often involves borylation approaches . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester is represented by the InChI code: 1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(16(20)12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 .


Chemical Reactions Analysis

Boronic esters like 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester are often used in Suzuki–Miyaura coupling . They can also undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The molecular weight of 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester is 319.23 . It is recommended to be stored in a refrigerated condition .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .

Mode of Action

The compound is a boronic ester, which is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is part of the broader class of palladium-catalyzed carbon–carbon bond-forming reactions .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is widely used in the synthesis of various biologically active compounds . Therefore, the compound could potentially affect a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

It’s important to note that boronic esters are generally sensitive to hydrolysis, especially at physiological ph . This property could significantly impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use, particularly the nature of the other reactants in the Suzuki–Miyaura cross-coupling reaction . The product of this reaction could have a wide range of effects, from inhibiting or activating specific enzymes to modulating signal transduction pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester. For instance, the compound’s reactivity can be influenced by the pH of the environment . Additionally, the compound should be stored under specific conditions to maintain its stability .

Safety and Hazards

The safety data sheet indicates that this compound may be harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the use of boronic esters like 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester could involve further development of their use in organic synthesis, particularly in the development of new coupling reactions and transformations .

properties

IUPAC Name

1-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-8-9-16(20)14(12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPAMTPXCIQFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester

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